N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c1-13-16(11-17-23(24-13)30-22(26-17)14-7-3-2-4-8-14)25-21(28)20-12-18(27)15-9-5-6-10-19(15)29-20/h2-12H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZCSAWSZFJHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide to form the oxazolo[5,4-b]pyridine core . This intermediate is then coupled with a chromene derivative under appropriate reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chromene Carbonyl
The 4-oxo group in the chromene core undergoes nucleophilic substitution reactions. For example:
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Amide bond hydrolysis : Under acidic or basic conditions, the terminal carboxamide group can hydrolyze to form the corresponding carboxylic acid. This reaction is critical for modifying pharmacological properties .
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Ring-opening reactions : The chromene lactone ring may open under nucleophilic attack (e.g., by hydrazine), forming intermediates like malonohydrazides or salicylaldehyde derivatives .
Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH (aq.), reflux | 4-oxo-4H-chromene-2-carboxylic acid | ~95% | |
| Hydrazine attack | Hydrazine hydrate, ethanol, 80°C | Malonohydrazide derivatives | 60–75% |
Amide Bond Functionalization
The carboxamide group participates in coupling reactions to generate derivatives with enhanced bioactivity:
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PyBOP-mediated couplings : Using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine), the carboxamide reacts with aromatic amines to form substituted amides .
Example Protocol :
-
Activate the chromene carboxylic acid with PyBOP/DIPEA in DMF at 4°C.
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Add aniline derivatives and stir at room temperature for 4 hours.
Key Outcomes :
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Reaction efficiency depends on steric and electronic effects of the amine.
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Electron-donating substituents on the aryl amine enhance yields .
Electrophilic Aromatic Substitution
The oxazolo[5,4-b]pyridine moiety undergoes electrophilic substitution:
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Halogenation : Bromine or chlorine selectively substitutes at the pyridine C7 position under mild conditions .
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Nitration : Nitrating agents (HNO₃/H₂SO₄) target the phenyl ring attached to the oxazole.
Regioselectivity :
| Position | Reactivity (Relative Rate) | Dominant Product |
|---|---|---|
| Pyridine C7 | High | 7-Bromo derivatives |
| Phenyl ring (meta) | Moderate | 3-Nitro-substituted analogs |
Coordination Chemistry
The compound acts as a ligand for transition metals, leveraging:
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Pyridine nitrogen : Binds to metals like Pt(II) or Pd(II) in square-planar complexes.
Applications :
-
Metal complexes show enhanced cytotoxicity in cancer cell lines (e.g., IC₅₀ = 1.2 μM for Pt(II) complex vs. 4.5 μM for parent compound) .
Photochemical Reactivity
The chromene core undergoes [2+2] photocycloaddition under UV light (λ = 300 nm):
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Dimerization : Forms cyclobutane-linked dimers in aprotic solvents (e.g., acetonitrile).
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Solvent dependence : Protic solvents (e.g., methanol) suppress dimerization due to hydrogen bonding.
Biological Activation Pathways
In vitro studies suggest enzymatic modifications:
Scientific Research Applications
Medicinal Chemistry
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide is being investigated for its potential as a therapeutic agent in treating various diseases. Its derivatives have shown promise in:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also exhibit antimicrobial properties.
- Antitumor Activity : The presence of oxazole and chromene structures is associated with anticancer effects. Research indicates that derivatives of oxazolo[5,4-b]pyridine can inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound may influence biochemical pathways related to inflammation, making it a candidate for developing anti-inflammatory drugs.
The biological activities of this compound can be summarized as follows:
| Activity Type | Potential Effects |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Antitumor | Inhibits cancer cell proliferation |
| Anti-inflammatory | Reduces inflammation markers |
| Analgesic | May alleviate pain perception |
These activities indicate the compound's potential as a lead structure for drug development targeting infectious diseases, cancer, and inflammatory conditions.
Industrial Applications
In addition to its medicinal uses, this compound is also explored in industrial contexts:
- Material Science : The unique properties of this compound make it suitable for developing new materials with specific chemical functionalities.
- Chemical Processes : It can serve as a building block for synthesizing more complex organic molecules in pharmaceutical chemistry and fine chemicals production.
Preparation Methods
The synthesis of this compound typically involves multi-step synthetic pathways starting from readily available precursors. Common methods include:
- Cyclization Reactions : These reactions form the oxazolo[5,4-b]pyridine core from simpler precursors.
- Optimization Techniques : Industrial production may involve optimizing reaction conditions to enhance yield and purity through high-throughput screening and continuous flow chemistry.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazolo[5,4-b]pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer, or the reduction of inflammation by interfering with signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-b]pyridine derivatives: These compounds share the oxazolo[5,4-b]pyridine core and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.
Chromene derivatives: Compounds with the chromene structure are known for their antioxidant and anticancer properties.
Uniqueness
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the oxazolo[5,4-b]pyridine and chromene moieties, which imparts a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.
Biological Activity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that integrates several biologically active moieties, including oxazole, pyridine, and chromene structures. These components suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₃ |
| Molecular Weight | 305.33 g/mol |
| CAS Number | 2034317-52-5 |
The unique arrangement of functional groups in this compound enhances its biological activity, making it a subject of interest in pharmacological research.
Biological Activity Overview
Research into the biological activity of compounds similar to this compound has revealed several promising effects. The following biological activities have been identified:
-
Anticancer Activity :
- Compounds containing the 4H-chromene scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values lower than 30 µg/mL against MCF-7 and T47D breast cancer cell lines, indicating potent growth inhibition compared to standard drugs like etoposide .
- Antimicrobial Properties :
- Antioxidant Effects :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of chromene derivatives similar to this compound:
- Cytotoxicity Assays :
- Mechanistic Studies :
- Structure-Activity Relationship (SAR) :
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for the oxazolo-pyridine (δ 8.2–8.5 ppm) and chromenone carbonyl (δ 175–180 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ ion) with <5 ppm error.
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused oxazolo-pyridine system .
What in vitro assays are recommended to evaluate kinase inhibition activity?
Q. Methodological Answer :
- Kinase Inhibition Assays : Use ATP-dependent kinase enzymes (e.g., EGFR or CDK2) with fluorescence-based ADP-Glo™ kits. IC values are calculated from dose-response curves (1 nM–100 μM range) .
- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7 or HCT-116) via MTT assays, correlating activity with kinase inhibition .
How can molecular docking predict interactions with protein kinases?
Q. Methodological Answer :
- Software Tools : Use AutoDock Vina or Schrödinger’s Glide for docking simulations. The oxazolo-pyridine moiety often occupies the ATP-binding pocket, forming hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .
- Validation : Compare docking scores (ΔG) with experimental IC values. MD simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories .
What strategies enhance target selectivity through structural modifications?
Q. Methodological Answer :
- SAR Studies :
- Oxazolo-Pyridine : Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to improve hydrophobic interactions .
- Chromene : Replace 4-oxo with thiocarbonyl to modulate solubility and binding affinity .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide to explore alternative hydrogen-bonding patterns .
What formulation approaches address aqueous solubility challenges?
Q. Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility for in vivo studies .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release, validated via dynamic light scattering (DLS) .
Which techniques elucidate binding kinetics with enzymatic targets?
Q. Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target kinase on a CM5 chip; measure compound binding at varying concentrations (KD calculation) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during binding, providing thermodynamic profiles .
How do in vitro microsomal assays predict metabolic stability?
Q. Methodological Answer :
- Liver Microsomes : Incubate the compound with human liver microsomes (HLM) and NADPH. LC-MS/MS quantifies parent compound depletion over 60 minutes. High intrinsic clearance (>30 mL/min/kg) indicates poor metabolic stability .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .
What in silico tools assess preliminary toxicity?
Q. Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to predict hepatotoxicity, Ames mutagenicity, and hERG inhibition. Prioritize compounds with Pa > 0.7 for experimental validation .
- DEREK Nexus : Flags structural alerts (e.g., aromatic amines) associated with genotoxicity .
How should discrepancies between computational and experimental data be resolved?
Q. Methodological Answer :
- Data Triangulation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of kinase active sites) .
- Experimental Replicates : Perform dose-response assays in triplicate to minimize variability. Use Bayesian statistics to model uncertainty in IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
